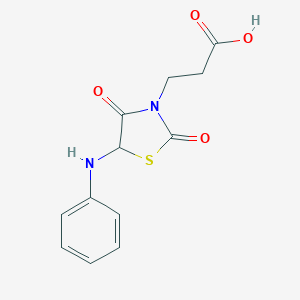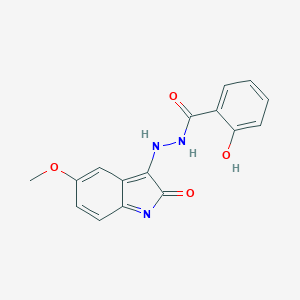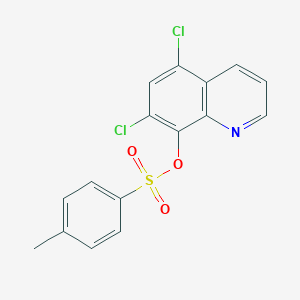
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as AD4, it is a thiazolidinedione derivative and has been shown to possess a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of AD4 is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by AD4 leads to the upregulation of genes involved in these processes, leading to the observed effects of AD4.
Biochemical and Physiological Effects:
AD4 has been shown to have a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, AD4 has been shown to improve insulin sensitivity and glucose uptake in vitro. Additionally, AD4 has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis. These effects make AD4 an interesting compound for further study in a range of different areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AD4 in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to be stable under a range of different conditions, which makes it a useful compound for long-term studies. However, one limitation of using AD4 is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on AD4. One area that is ripe for further study is its potential as an anti-inflammatory agent. Additional studies could help to elucidate the exact mechanism of action of AD4 and could help to identify potential therapeutic targets for the treatment of inflammatory diseases. Additionally, further research could help to identify potential side effects of AD4 and could help to optimize its use in clinical settings. Overall, AD4 is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of AD4 involves the reaction of aniline with ethyl acetoacetate to form 5-(anilino)-3-oxo-pentanoic acid, which is then reacted with thiosemicarbazide to form the thiazolidinone ring. The resulting compound is then treated with acetic anhydride to form AD4. This synthesis method has been well-documented in the literature and has been used by many researchers to obtain AD4 for their experiments.
Wissenschaftliche Forschungsanwendungen
AD4 has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves its potential as an anti-inflammatory agent. Studies have shown that AD4 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, AD4 has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Other potential applications include its use as an antidiabetic agent and as a treatment for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C12H12N2O4S |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
3-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-7-14-11(17)10(19-12(14)18)13-8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,15,16) |
InChI-Schlüssel |
KSTMZSGCEUOVNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B246288.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)
